molecular formula C11H8BrNO2 B1179461 (E)-3-(6-Bromo-1H-indol-3-YL)acrylic acid CAS No. 135250-41-8

(E)-3-(6-Bromo-1H-indol-3-YL)acrylic acid

Cat. No.: B1179461
CAS No.: 135250-41-8
M. Wt: 266.09 g/mol
InChI Key: NUNQCVSBJJKCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(6-Bromo-1H-indol-3-YL)acrylic acid is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position of the indole ring and an acrylic acid moiety at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-Bromo-1H-indol-3-YL)acrylic acid typically involves the bromination of indole followed by the introduction of the acrylic acid moiety. One common method includes:

    Bromination of Indole: Indole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6th position.

    Formation of Acrylic Acid Moiety: The brominated indole is then subjected to a Heck reaction with acrylic acid or its derivatives in the presence of a palladium catalyst to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(6-Bromo-1H-indol-3-YL)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the acrylic acid moiety.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acrylic acid moiety.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(E)-3-(6-Bromo-1H-indol-3-YL)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(6-Bromo-1H-indol-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    6-Bromoindole: Lacks the acrylic acid moiety but shares the bromine substitution at the 6th position.

    Indole-3-acrylic acid: Similar structure but without the bromine atom.

Uniqueness: (E)-3-(6-Bromo-1H-indol-3-YL)acrylic acid is unique due to the combination of the bromine atom and the acrylic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal applications.

Properties

CAS No.

135250-41-8

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-(6-bromo-1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8BrNO2/c12-8-2-3-9-7(1-4-11(14)15)6-13-10(9)5-8/h1-6,13H,(H,14,15)

InChI Key

NUNQCVSBJJKCRS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2C=CC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=CC(=O)O

Synonyms

(E)-3-(6-bromo-1H-indol-3-yl)acrylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.